molecular formula C14H20N2O3S2 B4757202 N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4757202
M. Wt: 328.5 g/mol
InChI Key: SQKDXJCDVKBFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as DMTS, is a sulfonamide compound with potential pharmaceutical applications. It is a white crystalline powder that is soluble in water and organic solvents. DMTS has been studied extensively for its potential use in cancer treatment, as well as its antimicrobial and anti-inflammatory properties.

Mechanism of Action

N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This enzyme plays a role in regulating the pH of cancer cells, which is important for their survival and growth. By inhibiting carbonic anhydrase IX, N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its potential toxicity. It can be toxic to normal cells at high concentrations, which can make it difficult to use in experiments involving live animals or human subjects.

Future Directions

There are several potential future directions for research on N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosage and administration of N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide for maximum efficacy and minimal toxicity.

Scientific Research Applications

N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide works by inhibiting the activity of an enzyme called carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
In addition to its anticancer properties, N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to have antimicrobial and anti-inflammatory properties. It has been used to treat bacterial infections, such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal infections, such as Candida albicans.

properties

IUPAC Name

N,N-dimethyl-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-15(2)21(18,19)11-6-7-13(20-3)12(10-11)14(17)16-8-4-5-9-16/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKDXJCDVKBFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(methylsulfanyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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